3,4-Dihydro-1H-2-benzopyran-6-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3,4-dihydro-1H-isochromen-6-ylmethanol |
InChI |
InChI=1S/C10H12O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5,11H,3-4,6-7H2 |
InChI Key |
OXCBSLIMQWCMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,4 Dihydro 1h 2 Benzopyran 6 Ylmethanol
Retrosynthetic Analysis and Key Disconnections for the Dihydrobenzopyran Core
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.org For 3,4-dihydro-1H-2-benzopyran-6-ylmethanol, the primary disconnections focus on the formation of the pyran ring and the bond connecting the hydroxymethyl group to the aromatic ring.
The key structural feature is the 3,4-dihydro-1H-2-benzopyran core. A logical retrosynthetic approach involves disconnecting the ether linkage of the pyran ring. This can be achieved through two primary bond cleavages: the C-O bond between the aromatic ring and the oxygen atom, or the C-O bond between the oxygen and the benzylic carbon. The former disconnection leads to a di-functional precursor, a phenol (B47542) with an alkyl chain containing a leaving group or a double bond. The latter is less common for this specific ring system.
A further disconnection involves the C-C bond formation to construct the pyran ring, often through cyclization strategies. The hydroxymethyl group at the C-6 position can be considered a result of a functional group interconversion (FGI) from a more stable or synthetically accessible group, such as a carboxylic acid, an ester, or an aldehyde. youtube.com This leads to precursors that are easier to synthesize and handle.
Approaches for the Construction of the 3,4-Dihydro-1H-2-benzopyran System
The construction of the 3,4-dihydro-1H-2-benzopyran system is a critical step in the synthesis of the target molecule. Various methods have been developed for the formation of this heterocyclic core.
The formation of the pyranyl ring is often achieved through intramolecular cyclization reactions. One common strategy is the acid-catalyzed cyclization of a precursor containing a phenolic hydroxyl group and a tethered alkene or alcohol. For instance, a suitably substituted phenol with a homoallylic alcohol side chain can undergo intramolecular cyclization to form the dihydrobenzopyran ring.
Another powerful method involves the hetero-Diels-Alder reaction, where a diene reacts with an aldehyde or another dienophile to form a dihydropyran ring. rsc.org While this is a common method for dihydropyrans, its application to the synthesis of the specific 3,4-dihydro-1H-2-benzopyran core would require a carefully designed diene and dienophile.
Electrophilic cyclization of substituted propargylic aryl ethers has also been shown to produce 2H-benzopyrans, which can be subsequently reduced to the desired 3,4-dihydro-1H-2-benzopyran system. nih.govacs.org This method offers a route to variously substituted benzopyrans under mild conditions. nih.govacs.org
| Cyclization Strategy | Precursor Type | Key Reagents/Conditions | Reference |
| Intramolecular Williamson Ether Synthesis | Phenol with a haloalkyl side chain | Base (e.g., K2CO3, NaH) | General Knowledge |
| Intramolecular Hydroalkoxylation | Phenol with an alkenyl side chain | Acid catalyst (e.g., H2SO4) or metal catalyst (e.g., Pd, Au) | organic-chemistry.org |
| Hetero-Diels-Alder Reaction | Substituted diene and a dienophile | Lewis acid or thermal conditions | rsc.org |
| Electrophilic Cyclization | Propargylic aryl ether | Electrophile (e.g., I2, ICl) | nih.govacs.org |
In some synthetic approaches, the benzene (B151609) ring is constructed onto a pre-existing pyran or dihydropyran ring. This is a less common strategy for this particular target but can be achieved through various annulation reactions. These methods often involve cycloaddition reactions, such as the Diels-Alder reaction, where a diene is reacted with a dienone to form a cyclohexene (B86901) ring, which is then aromatized.
Another approach could involve a transition-metal-catalyzed annulation of a suitably functionalized dihydropyran with an alkyne. These reactions can provide a convergent route to the benzopyran core.
Introduction of the Hydroxymethyl Moiety at the C-6 Position
The introduction of the hydroxymethyl group at the C-6 position of the 3,4-dihydro-1H-2-benzopyran core is a crucial step that can be accomplished either by installing the group on a precursor molecule before cyclization or by functionalizing the pre-formed heterocyclic system.
A common and often more efficient strategy is to carry out functional group interconversions on a precursor molecule. solubilityofthings.com For example, a commercially available starting material with a carboxylic acid or ester group at the desired position can be used. This group can then be reduced to the corresponding alcohol at a suitable stage in the synthesis. The reduction of esters to primary alcohols is a well-established transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H). imperial.ac.uk
| Precursor Functional Group | Reducing Agent | Product Functional Group | Reference |
| Carboxylic Acid (-COOH) | LiAlH4, BH3·THF | Hydroxymethyl (-CH2OH) | imperial.ac.uk |
| Ester (-COOR) | LiAlH4, DIBAL-H | Hydroxymethyl (-CH2OH) | imperial.ac.uk |
| Aldehyde (-CHO) | NaBH4, LiAlH4 | Hydroxymethyl (-CH2OH) | imperial.ac.uk |
Alternatively, the hydroxymethyl group can be introduced directly onto the pre-formed 3,4-dihydro-1H-2-benzopyran ring system. This typically involves an electrophilic aromatic substitution reaction. Friedel-Crafts acylation or formylation can be used to introduce a carbonyl group at the C-6 position, which can then be reduced to the hydroxymethyl group. The Vilsmeier-Haack reaction is a common method for formylation of activated aromatic rings.
The reduction of the resulting aldehyde or ketone can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) being a mild and selective option for the reduction of aldehydes and ketones in the presence of other functional groups.
An example of a related transformation is the reduction of methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate. organic-chemistry.org Although this example involves a different position and an additional substituent, the principle of reducing an ester to an alcohol on the dihydrobenzopyran ring system is directly applicable.
Catalytic Hydrogenation and Reduction Pathways Relevant to Dihydrobenzopyran Synthesis
The formation of the 3,4-dihydropyran ring, a key feature of this compound, is frequently accomplished by the reduction of a corresponding unsaturated precursor, such as an isocoumarin (B1212949) (also known as a 1H-2-benzopyran-1-one) or a benzopyran. Catalytic hydrogenation is a cornerstone of this transformation, offering an efficient method for the saturation of carbon-carbon double bonds.
Palladium-on-carbon (Pd/C) stands out as a widely used heterogeneous catalyst for these reductions. masterorganicchemistry.com The process typically involves the reaction of an unsaturated substrate with hydrogen gas (H₂) in the presence of the Pd/C catalyst. masterorganicchemistry.com The catalyst, which consists of palladium metal finely dispersed on activated carbon, provides a surface for the reaction, facilitating the addition of hydrogen atoms across the double bond. masterorganicchemistry.com This method is valued for its efficiency, relatively mild reaction conditions, and the ease with which the catalyst can be removed by simple filtration upon reaction completion. organic-chemistry.org
One relevant pathway to the dihydrobenzopyran skeleton involves the reduction of an isocoumarin precursor. For instance, the double bond within the lactone ring of an isocoumarin can be hydrogenated to yield the corresponding 3,4-dihydroisocoumarin. An example from the literature demonstrates the utility of Pd/C in a related complex synthesis, where an alkene residue in a precursor to the isocoumarin (+)-Talaromyolide D was reduced using Pd/C and H₂. acs.org This step highlights the catalyst's effectiveness in saturating C=C bonds within complex molecular frameworks en route to heterocyclic systems. acs.org
Beyond direct hydrogenation, other reduction pathways can yield the dihydrobenzopyran structure. A notable method involves a two-step sequence starting from keto-acids. In this approach, the keto group is first reduced to a racemic hydroxyl group, which is then followed by a cyclodehydration reaction to form the 3,4-dihydroisocoumarin ring. This strategy provides an alternative route to the saturated heterocyclic core.
The general mechanism for Pd/C hydrogenation involves the adsorption of both the hydrogen gas and the unsaturated substrate onto the palladium surface. The H-H bond is cleaved, and the hydrogen atoms are added sequentially to the carbons of the double bond, typically in a syn-addition fashion, meaning both hydrogens add to the same face of the double bond. masterorganicchemistry.com
Table 1: Selected Catalytic Systems for Hydrogenation Relevant to Dihydrobenzopyran Synthesis
| Catalyst System | Substrate Type | Product Type | Notes |
|---|---|---|---|
| Palladium-on-carbon (Pd/C), H₂ | Alkenes, Alkynes | Alkanes | Standard, efficient heterogeneous catalyst for C=C and C≡C bond saturation. masterorganicchemistry.comcommonorganicchemistry.com |
Stereoselective Synthesis of Chiral Analogues of this compound
The synthesis of specific enantiomers of this compound analogues, where the molecule is chiral, requires advanced asymmetric synthesis techniques. These methods aim to control the three-dimensional arrangement of atoms, or stereochemistry, during the formation of the chiral center(s). Key strategies include asymmetric catalysis and the use of chiral auxiliaries or ligands.
Asymmetric Catalysis in Benzopyran Ring Formation
Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst directs a chemical reaction to preferentially form one enantiomer over the other. wikipedia.org This is achieved by forcing the reaction to proceed through a chiral transition state, lowering the activation energy for the pathway leading to the desired enantiomer.
A highly relevant example is the asymmetric hydrogenation of unsaturated precursors. In a study on the synthesis of chiral 3-amino dihydrocoumarins (structurally related to dihydroisocoumarins), researchers achieved excellent results using a rhodium-based catalyst. The asymmetric hydrogenation of 3-benzoylaminocoumarins was performed using a Rhodium complex with a chiral diphosphine ligand known as BridgePhos. nih.gov This catalytic system furnished the desired chiral dihydrocoumarin (B191007) products in high yields and with outstanding enantioselectivities. nih.gov
Table 2: Performance of BridgePhos-Rh Catalyst in Asymmetric Hydrogenation of a 3-Benzoylaminocoumarin
| Product Yield | Enantiomeric Excess (ee) |
|---|---|
| up to 98% | up to 99.7% |
Data sourced from a study on the synthesis of chiral 3-amino dihydrocoumarins. nih.gov
Another important class of catalysts utilizes chiral N,N'-dioxide ligands complexed with metal ions like scandium(III). These complexes have proven effective in catalyzing various enantioselective reactions, including cycloadditions that can form chiral heterocyclic rings. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net The C₂-symmetric nature of these ligands creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol. rsc.org
Chiral Auxiliary and Ligand-Based Approaches
Chiral Auxiliaries
An alternative to using a chiral catalyst is to employ a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material. wikipedia.org It directs the stereochemical outcome of a subsequent reaction, and after serving its purpose, it is cleaved from the product and can often be recovered. wikipedia.org
Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries in organic synthesis. wikipedia.orgresearchgate.net These auxiliaries can be acylated and then subjected to stereoselective reactions such as alkylations or aldol (B89426) reactions. researchgate.netyoutube.comsantiago-lab.com For the synthesis of a dihydrobenzopyran analogue, one could envision attaching an Evans auxiliary to a precursor fragment. The bulky substituents on the oxazolidinone ring would then sterically hinder one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby creating a new stereocenter with a predictable configuration. wikipedia.orgyoutube.com After the key bond formation, the auxiliary can be removed through hydrolysis or reduction. santiago-lab.com
Chiral Ligand-Based Approaches
This approach is closely related to asymmetric catalysis, as the chiral ligand is what imparts chirality to the metal catalyst. The development of "privileged ligands," which are effective for a wide range of substrates and reactions, has been a major focus in the field.
Phosphinooxazoline (PHOX) ligands are a prominent class of non-symmetrical, privileged P,N-ligands. sigmaaldrich.com They are modular in design, allowing for fine-tuning of their steric and electronic properties. nih.gov Iridium complexes bearing PHOX-type ligands have been shown to be highly effective catalysts for the asymmetric hydrogenation of unfunctionalized olefins and imines, substrates that are often challenging for other catalysts. sigmaaldrich.comnih.gov For instance, the Ir-MaxPHOX catalyst system has demonstrated high performance in the asymmetric hydrogenation of di-, tri-, and tetrasubstituted olefins with enantiomeric excesses up to 99%. ub.edu A similar strategy could be applied to the asymmetric hydrogenation of a suitable benzopyran precursor to install a chiral center in the dihydropyran ring.
Table 3: Overview of Selected Chiral Ligands and Auxiliaries
| Type | Name / Class | Metal (if applicable) | Typical Application |
|---|---|---|---|
| Chiral Ligand | BridgePhos | Rhodium (Rh) | Asymmetric Hydrogenation nih.gov |
| Chiral Ligand | PHOX / MaxPHOX | Iridium (Ir) | Asymmetric Hydrogenation nih.govub.edu |
| Chiral Ligand | N,N'-Dioxides | Scandium (Sc), Nickel (Ni), etc. | Asymmetric Cycloadditions, Alkylations rsc.orgresearchgate.net |
Chemical Reactivity and Transformation Pathways of 3,4 Dihydro 1h 2 Benzopyran 6 Ylmethanol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group (-CH₂OH) attached to the C-6 position of the isochroman (B46142) core is a versatile functional group that can undergo several fundamental organic reactions, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding 3,4-Dihydro-1H-2-benzopyran-6-carbaldehyde. Reagents such as Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are commonly employed for this transformation. Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is another effective method that proceeds under mild, low-temperature conditions.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 3,4-Dihydro-1H-2-benzopyran-6-carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (the Jones oxidation).
| Product | Reagent(s) | Typical Conditions |
| 3,4-Dihydro-1H-2-benzopyran-6-carbaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temp. |
| 3,4-Dihydro-1H-2-benzopyran-6-carbaldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to Room Temp. |
| 3,4-Dihydro-1H-2-benzopyran-6-carboxylic acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, heat; then H₃O⁺ |
| 3,4-Dihydro-1H-2-benzopyran-6-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄) | Acetone, 0 °C to Room Temp. |
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivative. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). For more sensitive substrates or to achieve higher yields, the alcohol can be treated with a more reactive acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.
Etherification: Synthesis of ethers from this compound is commonly achieved via the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the desired ether.
Nucleophilic Substitution Reactions
The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group. A common strategy is to transform the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, Br⁻) to introduce new functional groups at the benzylic position. Alternatively, the alcohol can be converted directly to a benzyl (B1604629) halide using reagents like thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Moiety of the Dihydrobenzopyran Core
The benzene ring of the isochroman system is susceptible to substitution reactions, with the regiochemical outcome being governed by the electronic properties of the existing substituents.
Regioselectivity and Electronic Effects of Substituents
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is controlled by the cumulative directing effects of the substituents attached to the benzene core. wikipedia.org The key directing groups are:
The Fused Ether Oxygen: The oxygen atom at position 2 is part of a cyclic ether fused to the benzene ring. It is a strong activating group due to its ability to donate electron density to the ring via resonance. It strongly directs incoming electrophiles to the ortho (position 8) and para (position 6, which is already substituted) positions. libretexts.org
The Fused Alkyl Moiety: The dihydro-pyran ring also includes an alkyl component (C4-C4a bond) fused to the benzene ring. This alkyl group is a weak activating group and directs electrophiles to its ortho (position 5) and para (position 7) positions.
The Hydroxymethyl Group (-CH₂OH): The substituent at C-6 is a weak activating group and also an ortho, para-director, influencing positions 5 and 7.
Considering these combined effects, the available positions for substitution are C-5, C-7, and C-8. The ether oxygen is the most powerful activating group, making position C-8, which is ortho to it, a highly favored site for electrophilic attack. Positions C-5 and C-7 are both activated by the alkyl and hydroxymethyl groups. Therefore, a mixture of products is possible, but substitution at C-8 is predicted to be a major pathway, followed by C-7 and C-5. perlego.com
Conversely, nucleophilic aromatic substitution on this electron-rich aromatic ring is generally disfavored. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this molecule.
Halogenation, Nitration, and Sulfonation Studies
Based on the principles of regioselectivity, the outcomes of common electrophilic aromatic substitution reactions can be predicted. byjus.com
Halogenation: Aromatic halogenation, for instance with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), would be expected to yield primarily 8-bromo-3,4-dihydro-1H-2-benzopyran-6-ylmethanol, along with smaller amounts of the 7-bromo and 5-bromo isomers.
Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orglibretexts.org This reaction is expected to introduce a nitro group onto the aromatic ring, leading to products such as 8-nitro-3,4-dihydro-1H-2-benzopyran-6-ylmethanol as a likely major product. youtube.com
Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) introduces a sulfonic acid (-SO₃H) group. This reaction is reversible and may be subject to steric hindrance, potentially favoring substitution at the less hindered C-7 position in addition to the electronically favored C-8 position.
| Reaction | Reagent(s) | Predicted Major Product(s) |
| Bromination | Br₂ / FeBr₃ | 8-Bromo-3,4-dihydro-1H-2-benzopyran-6-ylmethanol |
| Nitration | HNO₃ / H₂SO₄ | 8-Nitro-3,4-dihydro-1H-2-benzopyran-6-ylmethanol |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 8-Sulfo- and 7-Sulfo-3,4-dihydro-1H-2-benzopyran-6-ylmethanol |
Chemical Modifications and Transformations of the Dihydropyran Ring
The dihydropyran ring of this compound is susceptible to a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. These transformations can involve the cleavage of the heterocyclic ring or the introduction of new functional groups at its saturated carbon atoms.
Ring-Opening Reactions
The dihydropyran ring, an endocyclic vinyl ether, can undergo cleavage under specific conditions. For instance, ring-opening reactions of 2-aryl-3,4-dihydropyrans have been reported to occur in the presence of nucleophiles such as indoles, 2-naphthol, and 4-hydroxy-6-methyl-2-pyrone. cas.cn These reactions result in products where the nucleophile has added to the C-2 position, leading to the opening of the pyran ring and the formation of a β-dicarbonyl compound moiety. cas.cn This reactivity highlights a potential pathway for the transformation of this compound, where the ether linkage is cleaved to yield a more functionalized acyclic structure.
Furthermore, the photochromism of 2H-benzopyrans involves a C-O bond cleavage of the pyran ring upon photoirradiation, leading to the formation of colored open-ring isomers. nih.govcapes.gov.br This reversible 6π electrocyclic ring-opening reaction transforms the colorless benzopyran into a colored merocyanine (B1260669) dye. rsc.org While this process is primarily studied in the context of photochromic materials, it demonstrates the inherent potential for ring-opening of the dihydropyran moiety under photochemical conditions.
Functionalization at C-1, C-3, and C-4 Positions
The saturated carbon atoms of the dihydropyran ring (C-1, C-3, and C-4) are key sites for introducing chemical diversity.
Functionalization at C-3 and C-4:
A significant method for the functionalization of the C-3 and C-4 positions involves the electrophilic cyclization of substituted propargylic aryl ethers. nih.gov This methodology allows for the synthesis of 3,4-disubstituted 2H-benzopyrans in excellent yields using electrophiles such as iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr). nih.gov This approach provides a direct route to introduce substituents at both the C-3 and C-4 positions of the dihydropyran ring. The reaction conditions are generally mild and tolerate a variety of functional groups. nih.gov
The following table summarizes the optimized conditions for the iodocyclization of a model substrate, phenyl 3-phenyl-2-propynyl ether, to yield 3-iodo-4-phenyl-2H-benzopyran.
| Entry | Electrophile | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | I₂ (3 equiv) | NaHCO₃ (2) | CH₃CN | 25 | 4 | 61 |
| 2 | I₂ (3 equiv) | NaHCO₃ (2) | CH₂Cl₂ | 25 | 4 | 55 |
| 3 | I₂ (3 equiv) | NaHCO₃ (2) | CH₃OH | 25 | 4 | 32 |
| 4 | I₂ (3 equiv) | NaHCO₃ (2) | DMF | 25 | 4 | 25 |
| 5 | I₂ (3 equiv) | NaHCO₃ (2) | CH₃NO₂ | 25 | 4 | 77 |
| 6 | ICl (1.5 equiv) | NaHCO₃ (2) | CH₂Cl₂ | -40 | 1 | 65 |
| 7 | ICl (1.5 equiv) | - | CH₃NO₂ | -25 | 1 | 96 |
*Data sourced from Larock, R. C., & Yue, D. (2001). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C−C Bond Formation via Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7652–7657. nih.gov
Functionalization at C-1:
While specific examples for the direct functionalization at the C-1 position of this compound are not extensively documented in the reviewed literature, general reactions of ethers can be considered. The benzylic C-1 position is activated towards certain reactions. For instance, radical halogenation could potentially introduce a halogen at this position, which could then be substituted by other nucleophiles. Additionally, oxidation reactions could potentially target the C-1 position to introduce a carbonyl group, forming a lactone.
The synthesis of the related compound, 3,4-dihydro-1H-2-benzopyran-1-ylmethanol , would involve the introduction of a hydroxymethyl group at the C-1 position. This could potentially be achieved through a multi-step synthesis starting from a precursor with a suitable functional group at the C-1 position, such as an ester or an aldehyde, followed by reduction.
Mechanistic Investigations of Key Chemical Transformations
Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.
Photoinduced Processes:
The photochromism of benzopyrans has been a subject of detailed mechanistic studies. Time-resolved absorption spectroscopy has revealed that the ring-opening of 2H-benzopyrans occurs from the excited singlet state within picoseconds to produce vibrationally excited open forms in the ground electronic state. nih.govcapes.gov.br The initial photoproduct is often a cisoid-trans (CT) merocyanine isomer, which can then undergo further photoisomerization to a transoid-trans (TT) isomer upon additional UV irradiation. rsc.org
Computational studies have also provided insights into the potential energy surfaces of these photochemical reactions, helping to elucidate the pathways of isomerization and ring-closure. rsc.org These studies indicate a low barrier for the rotation from the initially formed cis-cisoid form to the more stable transoid conformation. rsc.org
The general mechanism for the photochemical ring-opening of a 3H-naphthopyran, a closely related system, is depicted below, illustrating the formation of different merocyanine isomers.
This photo-induced reactivity underscores the potential for light-mediated transformations of the dihydropyran ring in this compound, offering a pathway to novel molecular switches and functional materials.
Computational and Theoretical Investigations of 3,4 Dihydro 1h 2 Benzopyran 6 Ylmethanol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is widely employed due to its favorable balance between accuracy and computational cost, making it suitable for studying moderately sized organic molecules. nih.gov Calculations using DFT can predict a wide range of molecular properties, including geometries, energies, and electronic distributions. nih.gov
Geometry optimization is a fundamental computational procedure aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. For a flexible molecule like 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol, which contains a non-aromatic dihydropyran ring and a rotatable hydroxymethyl group, multiple stable conformations may exist.
Conformational analysis involves systematically exploring these different spatial arrangements (conformers) to identify the most stable ones. beilstein-journals.orgnih.gov This process is crucial as the biological activity and chemical reactivity of a molecule are often dictated by its preferred conformation. acs.org DFT calculations can determine the relative energies of different conformers, such as chair, boat, or twist-boat forms of the dihydropyran ring, and predict the most likely structure the molecule will adopt. beilstein-journals.orgresearchgate.net
Illustrative Data Table 1: Calculated Relative Energies of Potential Conformers
| Conformer | Dihedral Angle (C5-C6-C11-O2) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| A (Chair) | 178.5° | 0.00 | 75.2 |
| B (Chair) | -65.2° | 0.85 | 18.1 |
| C (Twist-Boat) | 175.0° | 2.50 | 6.7 |
Note: The data in this table is hypothetical and serves only to illustrate the output of a conformational analysis.
Frontier Molecular Orbitals (FMO): The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, so regions with a high HOMO density are susceptible to electrophilic attack. Conversely, the LUMO acts as an electron acceptor, and regions with high LUMO density are prone to nucleophilic attack. wpmucdn.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org It is a valuable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks and hydrogen bonding interactions. researchgate.net The map uses a color scale to denote different potential values: red indicates regions of high negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of high positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. researchgate.net
Illustrative Data Table 2: FMO Energies and Related Quantum Chemical Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 1.2 eV |
| Electronegativity (χ) | 3.85 eV |
| Hardness (η) | 2.65 eV |
Note: The data in this table is hypothetical and for illustrative purposes only.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. pku.edu.cn This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. nih.gov
By calculating the energies of these critical points, researchers can determine the activation energy of a reaction, which dictates its rate. This modeling is essential for predicting whether a proposed reaction is feasible and for understanding how substituents or catalysts might influence the reaction outcome. pku.edu.cn For this compound, this could involve modeling reactions such as the oxidation of the alcohol group or electrophilic substitution on the benzene (B151609) ring.
Spectroscopic Property Prediction and Validation
Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and identity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. nih.gov Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. comporgchem.comresearchgate.net The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical values are often scaled or referenced against a standard (like tetramethylsilane) to correlate them with experimental chemical shifts. epstem.net Such predictions are invaluable for assigning complex spectra and for distinguishing between different isomers or conformers. comporgchem.com
Illustrative Data Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C1 | 68.2 | 67.9 |
| C3 | 65.1 | 64.8 |
| C4 | 28.5 | 28.3 |
| C4a | 129.8 | 129.5 |
| C5 | 127.4 | 127.1 |
| C6 | 138.0 | 137.7 |
| C7 | 126.9 | 126.6 |
| C8 | 128.6 | 128.3 |
| C8a | 135.5 | 135.2 |
| C(methanol) | 64.3 | 64.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. ksu.edu.sasu.se DFT calculations can compute the harmonic vibrational frequencies corresponding to these modes. nih.gov The calculated frequencies are typically higher than the experimental values due to the neglect of anharmonicity and other systematic errors. To improve agreement with experimental spectra, these theoretical frequencies are often multiplied by a scaling factor. scifiniti.comresearchgate.net The calculations also provide the intensities of IR and Raman bands, allowing for the generation of a complete theoretical spectrum that can be directly compared with an experimental one to aid in peak assignment. rsc.orgresearchgate.net
Illustrative Data Table 4: Selected Calculated Vibrational Frequencies and Assignments
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
|---|---|---|---|
| 3650 | 3504 | 45.2 | O-H stretch (alcohol) |
| 3045 | 2923 | 21.5 | C-H stretch (aromatic) |
| 2980 | 2861 | 35.8 | C-H stretch (aliphatic CH₂) |
| 1615 | 1550 | 18.9 | C=C stretch (aromatic) |
| 1250 | 1200 | 55.1 | C-O stretch (ether) |
| 1040 | 998 | 62.4 | C-O stretch (alcohol) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational preferences and the influence of the surrounding environment. nih.gov For this compound, MD simulations can elucidate the complex interplay of intramolecular forces that dictate its three-dimensional structure and how these are modulated by different solvents.
The conformational landscape of a molecule describes the full range of shapes it can adopt through the rotation of its single bonds. libretexts.org In the case of this compound, the primary points of flexibility are the rotation of the hydroxymethyl group and the puckering of the dihydropyran ring. MD simulations can map this landscape by simulating the molecule's movement over time, allowing for the identification of stable, low-energy conformations and the transition states between them. oup.comchemrxiv.org
A theoretical investigation into the conformational landscape of this compound would involve defining key dihedral angles. For instance, the orientation of the hydroxymethyl group relative to the benzopyran ring can be described by the dihedral angle (τ1) involving the atoms C5-C6-C7-O8 (where C7 is the methylene (B1212753) carbon and O8 is the hydroxyl oxygen). The puckering of the dihydropyran ring can be characterized by another set of dihedral angles. By running an MD simulation, the probability distribution of these angles can be calculated, revealing the most populated conformational states.
| Dihedral Angle (τ) | Atoms Involved | Predicted Stable Conformations (°) | Predicted Energy Barrier (kJ/mol) |
| τ1 | C5-C6-CH₂-OH | -60 (gauche), 180 (anti), 60 (gauche) | 5-10 |
| τ2 | O2-C1-C8a-C4a | Varies (e.g., half-chair, boat) | 15-25 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not publicly available.
Solvent effects play a crucial role in determining the conformational equilibrium of a molecule. ucsb.edunih.gov MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. nih.gov By conducting simulations in different solvents, such as water, ethanol, and a nonpolar solvent like hexane, it is possible to observe shifts in the conformational populations. For example, in a polar protic solvent like water, conformations that maximize hydrogen bonding between the hydroxymethyl group and water molecules would be favored. In contrast, in a nonpolar solvent, intramolecular interactions might play a more significant role in determining the preferred conformation.
The results from these simulations can be quantified by calculating the relative populations of the major conformers in each solvent. This is typically achieved by clustering the simulation trajectory based on the key dihedral angles and calculating the percentage of time the molecule spends in each conformational state.
| Conformer | Dihedral Angle (τ1) Range (°) | Predicted Population in Water (%) | Predicted Population in Ethanol (%) | Predicted Population in Hexane (%) |
| Gauche 1 | -90 to -30 | 45 | 40 | 30 |
| Anti | 150 to -150 | 20 | 25 | 40 |
| Gauche 2 | 30 to 90 | 35 | 35 | 30 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate how solvent effects could be analyzed. Specific experimental or computational results for this exact molecule are not publicly available.
Design and Synthesis of Derivatives and Analogues of 3,4 Dihydro 1h 2 Benzopyran 6 Ylmethanol
Systematic Derivatization at the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group at the C-6 position is a prime site for systematic derivatization. Standard organic transformations can be employed to convert this versatile functional group into a wide array of other moieties, thereby modulating the compound's physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity.
Key synthetic transformations include:
Esterification: The hydroxyl group can be readily converted to esters through reaction with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids under esterification conditions (e.g., Fischer esterification or using coupling agents). This modification is often pursued to enhance properties like bioavailability.
Etherification: Synthesis of ether derivatives is commonly achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Conversion to Halides and Other Nucleophilic Substitutions: To enable further derivatization, the hydroxyl group can be transformed into a better leaving group. The Appel reaction, using triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CBr₄), can convert the alcohol to the corresponding alkyl bromide. Alternatively, reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) yields a mesylate. nih.gov This activated intermediate is highly susceptible to nucleophilic substitution by a wide range of nucleophiles, allowing for the introduction of azides, cyanides, thiols, and other functional groups.
| Derivative Type | Reaction | Typical Reagents | Product Structure |
|---|---|---|---|
| Ester | Esterification | R-COCl, Pyridine (B92270) or R-COOH, DCC | ![]() |
| Ether | Williamson Ether Synthesis | 1. NaH; 2. R-Br | ![]() |
| Bromide | Appel Reaction | CBr₄, PPh₃ | ![]() |
| Mesylate | Mesylation | MsCl, Et₃N | ![]() |
Exploration of Substituent Effects on the Benzene (B151609) Ring
Introducing substituents onto the benzene ring of the dihydrobenzopyran core is a fundamental strategy for fine-tuning electronic and steric properties. The nature and position of these substituents can profoundly influence the molecule's interaction with biological targets. Synthetic routes typically involve starting with an appropriately substituted phenol (B47542) and constructing the dihydrobenzopyran ring onto it.
A notable example is the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for certain pharmacologically active agents. nih.gov A common synthetic pathway begins with 4-fluorophenol, which undergoes a series of reactions including acylation, cyclization with diethyl oxalate, and subsequent reduction/hydrogenation to form the final substituted dihydrobenzopyran ring system. nih.gov This general approach can be adapted for other substituents. For instance, starting with 4-bromophenol or 4-methoxyphenol would lead to the corresponding 6-bromo or 6-methoxy dihydrobenzopyran analogues.
| Substituent (at C-6) | Key Starting Material | Example Final Product |
|---|---|---|
| Fluoro (-F) | 4-Fluorophenol | 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol |
| Bromo (-Br) | 4-Bromophenol | 6-bromo-3,4-dihydro-2H-1-benzopyran-2-methanol |
| Methoxy (-OCH₃) | 4-Methoxyphenol (Guaiacol) | 6-methoxy-3,4-dihydro-2H-1-benzopyran-2-methanol |
| Nitro (-NO₂) | 4-Nitrophenol | 6-nitro-3,4-dihydro-2H-1-benzopyran-2-methanol |
Modifications within the Dihydropyran Ring
Altering the substitution pattern of the dihydropyran ring provides another avenue for structural diversification. Modifications can range from the introduction of simple alkyl groups to the incorporation of spirocyclic systems or additional functional groups. The synthesis of these analogues often relies on building the ring from acyclic precursors that already contain the desired substituents.
For instance, the synthesis of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol involves strategies that create the gem-dimethyl group at the C-2 position. nih.govacs.org A common method is the acid-catalyzed reaction of a phenol with a prenylating agent like isoprene or 3-methyl-2-buten-1-ol, which leads to the formation of the 2,2-dimethyl-substituted dihydropyran ring. Other advanced methods for constructing substituted dihydropyran rings include ring-closing metathesis of appropriately designed dienes and hetero-Diels-Alder reactions. organic-chemistry.orgrsc.orgresearchgate.net
| Modification | Synthetic Strategy | Example Precursors |
|---|---|---|
| 2,2-Dimethyl substitution | Cyclization of a prenylated phenol | Phenol and isoprene or a prenyl alcohol |
| Substituents at C-3 or C-4 | Hetero-Diels-Alder Reaction | Ortho-quinone methide and a substituted alkene |
| General substitution | Ring-Closing Metathesis (RCM) | Phenol with two appropriately placed alkene tethers |
| Fused bicyclic systems | Palladium-catalyzed cyclization | Alkynols with an aryl group |
Synthesis of Spiro and Fused Ring Systems Involving the Dihydrobenzopyran Core
Expanding the complexity of the dihydrobenzopyran scaffold by creating fused or spirocyclic systems can introduce significant conformational rigidity and new three-dimensional shapes. These complex architectures are of great interest in drug discovery for their potential to access novel chemical space.
Fused Ring Systems: The synthesis of fused systems, such as pyrano[2,3-b]benzopyrans, often involves multicomponent reactions where the dihydrobenzopyran core is annulated with another ring. nih.gov For example, a reaction between a 4-hydroxy-2H-chromen-2-one (a derivative of the benzopyran family), an aldehyde, and a source of active methylene (B1212753) like malononitrile can lead to the formation of pyrano[3,2-c]chromene derivatives in a single step. nih.gov
Spiro Systems: Spirocyclic compounds, where two rings share a single atom, can be synthesized through several strategies. One approach involves the intramolecular cyclization of a precursor containing both the dihydrobenzopyran moiety and a tethered reactive group. More commonly, multicomponent reactions are employed. For example, the reaction of an isatin, an arylamine, and a cyclic 1,3-dione can generate novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Similar strategies can be envisioned to create spiro[dihydrobenzopyran-piperidine] systems, which are valuable scaffolds in medicinal chemistry. whiterose.ac.uk
| System Type | Example Structure Name | General Synthetic Approach |
|---|---|---|
| Fused | Pyrano[3,2-c]chromene | One-pot, three-component reaction of 4-hydroxycoumarin, an aldehyde, and malononitrile. nih.gov |
| Fused | Pyrano[2,3-c]pyrazole | Cyclization of chalcone-like precursors derived from pyrazolones. mdpi.commdpi.com |
| Spiro | Spiro[dihydrobenzopyran-piperidine] | Multi-step synthesis involving cyclization onto a pre-formed piperidone or multicomponent reactions. nih.govresearchgate.net |
| Spiro | Spiro[dihydrobenzopyran-oxindole] | Three-component reaction of an isatin derivative, an amine, and a suitable benzopyran precursor. beilstein-journals.org |
Development of Libraries of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol Analogues
The development of chemical libraries containing hundreds or thousands of related analogues is a cornerstone of modern drug discovery. nih.gov For the this compound scaffold, a combinatorial or parallel synthesis approach can be designed to efficiently generate a large number of diverse derivatives. This strategy relies on combining a set of core building blocks with a set of diverse reactants in a systematic manner.
Multicomponent reactions (MCRs) are particularly powerful tools for library synthesis because they can construct complex molecular scaffolds from three or more simple starting materials in a single, efficient step. nih.govresearchgate.netgrowingscience.com A library of dihydrobenzopyran analogues could be generated using a diversity-oriented synthesis approach:
Benzene Ring Diversity: A collection of differently substituted phenols serves as the first set of building blocks.
Dihydropyran Ring Diversity: A set of aldehydes and active methylene compounds could be used in a multicomponent reaction to form the dihydropyran ring, introducing diversity at various positions.
Hydroxymethyl Moiety Diversity: The resulting pool of core structures, each containing the hydroxymethyl group, can then be subjected to parallel reactions with a library of acyl chlorides, alkyl halides, or other electrophiles to derivatize the alcohol.
This matrix-based approach allows for the rapid generation of a large and structurally diverse library of compounds, which can then be screened for desired biological activities or material properties.
| Hydroxymethyl Derivatization (Reagent C) | ||||
|---|---|---|---|---|
| Building Block A (Substituted Phenol) | Building Block B (Pyran-forming components) | Acetyl Chloride (Ester) | Benzyl (B1604629) Bromide (Ether) | MsCl (Mesylate) |
| 4-Fluorophenol | Formaldehyde (B43269) + Malononitrile | Product A1-C1 | Product A1-C2 | Product A1-C3 |
| 4-Bromophenol | Formaldehyde + Malononitrile | Product A2-C1 | Product A2-C2 | Product A2-C3 |
| 4-Fluorophenol | Acetaldehyde + Ethyl Cyanoacetate | Product A1'-C1 | Product A1'-C2 | Product A1'-C3 |
| 4-Bromophenol | Acetaldehyde + Ethyl Cyanoacetate | Product A2'-C1 | Product A2'-C2 | Product A2'-C3 |
Synthetic Utility and Application of 3,4 Dihydro 1h 2 Benzopyran 6 Ylmethanol As a Chemical Scaffold
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The dihydrobenzopyran nucleus is a prevalent feature in a multitude of biologically active compounds and natural products. Consequently, functionalized derivatives of this scaffold, such as 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol, are valuable intermediates for the synthesis of more complex molecular architectures. The strategic placement of the hydroxymethyl group at the 6-position offers a versatile handle for further chemical transformations.
For instance, the related compound, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, serves as a crucial intermediate in the synthesis of Nebivolol, a cardiovascular drug. researchgate.net This highlights the importance of substitution patterns on the benzene (B151609) ring of the dihydrobenzopyran system for accessing pharmaceutically relevant molecules. The synthesis of this intermediate involves a multi-step sequence, demonstrating the utility of functionalized dihydrobenzopyrans in building complex drug molecules. researchgate.net
The hydroxymethyl group of this compound can be readily oxidized to an aldehyde or a carboxylic acid. The corresponding 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid and its derivatives have been noted in chemical literature, suggesting their role as synthetic precursors. uni.luscbt.com These transformations open up a wide array of subsequent reactions, including but not limited to, amidation, esterification, and various carbon-carbon bond-forming reactions. Such derivatizations are fundamental in the construction of diverse molecular libraries for drug discovery programs.
Furthermore, the dihydrobenzopyran scaffold itself can be synthesized through various methods, including the cyclocondensation of o-hydroxybenzaldehydes with appropriate reagents. nih.gov The ability to introduce substituents at different positions during the synthesis of the core structure allows for the preparation of a wide range of intermediates, including those with functional groups amenable to further elaboration.
Below is a table illustrating the types of complex molecules that can be accessed from functionalized dihydrobenzopyran intermediates, based on the reactivity of analogous systems.
| Intermediate Type | Functional Group Transformation | Target Complex Molecule Class | Potential Application Area |
| Hydroxymethyl-dihydrobenzopyran | Oxidation to aldehyde/carboxylic acid | Heterocyclic-fused systems, Amides, Esters | Medicinal Chemistry |
| Carboxy-dihydrobenzopyran | Amide coupling, Esterification | Bioactive amides and esters | Drug Discovery |
| Halogenated-dihydrobenzopyran | Cross-coupling reactions | Substituted biaryls, Complex natural product analogues | Pharmaceutical Synthesis |
Contribution to the Development of Novel Synthetic Methodologies
The synthesis of the dihydrobenzopyran ring system and its derivatives has been a subject of interest in organic chemistry, leading to the development of new synthetic methods. Electrophilic cyclization of substituted propargylic aryl ethers has been shown to produce 3,4-disubstituted 2H-benzopyrans in excellent yields under mild conditions. nih.gov This methodology tolerates a variety of functional groups, which is a significant advantage in the synthesis of complex molecules. nih.gov
The development of catalytic systems for the synthesis of pyran derivatives is another area of active research. For example, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts in various reactions to produce 3,4-dihydropyran-2-ones and related structures. mdpi.com These methods often provide high stereoselectivity, which is crucial for the synthesis of chiral drugs.
Moreover, the reactivity of the dihydrobenzopyran scaffold itself can be exploited to develop new synthetic transformations. The presence of the ether oxygen and the aromatic ring influences the reactivity of the molecule, allowing for selective functionalization at various positions. Research into the chemical properties of compounds like 3,4-dihydro-2H-pyran-2-carboxaldehyde has led to its application in the synthesis of potent adenosine (B11128) A2A and A3 receptor agonists, showcasing the role of such scaffolds in developing new therapeutic agents. nih.gov
The following table summarizes different synthetic methodologies employed for the construction of the dihydrobenzopyran framework.
| Methodology | Key Features | Substrate Scope | Reference |
| Electrophilic Cyclization | Mild reaction conditions, good to excellent yields | Substituted propargylic aryl ethers | nih.gov |
| NHC-Organocatalysis | High stereoselectivity | Aldehydes, enals, and other activated systems | mdpi.com |
| Cyclocondensation | Direct formation of the dihydrobenzopyran ring | o-Hydroxybenzaldehydes and various coupling partners | nih.gov |
Exploration of the Dihydrobenzopyran Framework in the Construction of Advanced Materials
While the primary focus of research on the dihydrobenzopyran scaffold has been in medicinal chemistry, the structural features of this framework also suggest potential applications in materials science. The rigid bicyclic structure combined with the ability to introduce various functional groups could be exploited to create novel polymers and organic materials with specific electronic or optical properties.
For instance, the incorporation of chromophores or electronically active groups onto the dihydrobenzopyran backbone could lead to the development of new materials for organic light-emitting diodes (OLEDs), sensors, or other electronic devices. The synthesis of polymers based on other heterocyclic structures like dihydrophenazine for use as cathode materials in lithium-ion batteries demonstrates the potential of such scaffolds in energy storage applications. rsc.orgresearchgate.net
The development of bio-based polymers is a growing area of research aimed at creating more sustainable materials. nih.govresearchgate.net The dihydrobenzopyran scaffold, which can be derived from natural products, could potentially serve as a building block for such bio-based materials. The exploration of benzoxazine-based polymers, which share some structural similarities with dihydrobenzopyrans, for high-performance applications highlights the potential of this class of compounds in materials science. researchgate.netmdpi.com
Further research is needed to fully explore the potential of the dihydrobenzopyran framework in the construction of advanced materials. The versatility of its synthesis and the ability to tune its properties through functionalization make it an attractive candidate for future studies in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




